![molecular formula C13H19NO2 B12445483 N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . This reduction yields 2,4-dimethoxybenzylamine, which can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of industrial resins and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. This inhibition can lead to various biological effects, including the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: This compound is structurally similar and serves as a precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Another similar compound with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features and the range of reactions it can undergo
Biological Activity
N-[(2,4-Dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17NO
- Molecular Weight : 219.28 g/mol
- Structural Characteristics : The compound features a dimethoxyphenyl group, which is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer effects. A study on related phenethylamines found that they can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. For instance, derivatives have shown efficacy in inhibiting tumor growth in xenograft models, with effective concentrations often in the nanomolar range .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit both antibacterial and antifungal activities. The mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .
Neuropharmacological Effects
Given the structural similarity to known psychoactive substances, there is potential for neuropharmacological activity. Compounds with similar structures have been reported to affect serotonin receptors, which could lead to mood-altering effects or other neurological impacts .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways related to mood and cognition.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Study 1: Anticancer Efficacy
In a series of experiments involving various derivatives of phenethylamines, one study reported that specific analogs demonstrated significant cytotoxicity against breast cancer cell lines. The EC50 values were as low as 2 nM, indicating potent activity .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) demonstrating effectiveness comparable to standard antibiotics .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,14H,1,8-9H2,2-4H3 |
InChI Key |
XYTAJRYJKHIEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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